molecular formula C9H10INO2 B6286801 4-Iodo-1-isopropyl-2-nitrobenzene CAS No. 1219097-26-3

4-Iodo-1-isopropyl-2-nitrobenzene

Cat. No.: B6286801
CAS No.: 1219097-26-3
M. Wt: 291.09 g/mol
InChI Key: RTJWSXGCZHIFLF-UHFFFAOYSA-N
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Description

4-Iodo-1-isopropyl-2-nitrobenzene is an organic compound with the molecular formula C9H10INO2. It belongs to the class of nitrobenzenes and is characterized by the presence of an iodine atom, an isopropyl group, and a nitro group attached to a benzene ring. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-isopropyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-iodo-4-isopropylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include Friedel-Crafts acylation followed by nitration and subsequent reduction steps to achieve the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-isopropyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide.

Major Products:

Scientific Research Applications

4-Iodo-1-isopropyl-2-nitrobenzene is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Iodo-1-isopropyl-2-nitrobenzene involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. This process is facilitated by the presence of a catalyst, which lowers the activation energy and enhances the reaction rate .

Comparison with Similar Compounds

Properties

IUPAC Name

4-iodo-2-nitro-1-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJWSXGCZHIFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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